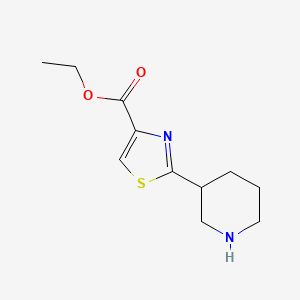
Ethyl 2-(piperidin-3-yl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a piperidine ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and thiazole moieties in its structure suggests that it may exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable thioamide with an α-halo ester under basic conditions to form the thiazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The piperidine ring may play a role in binding to these targets, while the thiazole ring may contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine alkaloids.
Thiazole derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.
Uniqueness
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of the piperidine and thiazole rings in its structure. This dual functionality may confer a broader range of biological activities compared to compounds containing only one of these rings.
Propiedades
Fórmula molecular |
C11H16N2O2S |
|---|---|
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3 |
Clave InChI |
VOUJKGFWZIHNKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




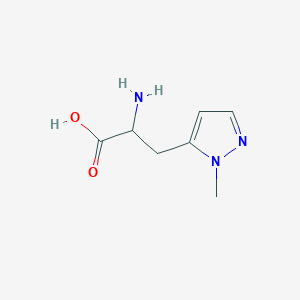


![3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)
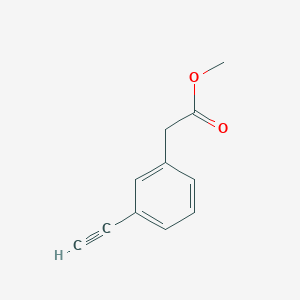

![1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
![tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate](/img/structure/B13553441.png)
![(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)
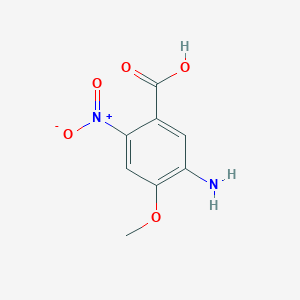
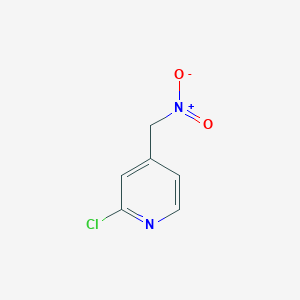
![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
